molecular formula C23H38NNaO2 B1262215 Cetaben sodium CAS No. 64059-66-1

Cetaben sodium

Cat. No.: B1262215
CAS No.: 64059-66-1
M. Wt: 383.5 g/mol
InChI Key: RIEGDRWQKNITRV-UHFFFAOYSA-M
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Description

Cetaben sodium is a chemical compound with the molecular formula C23H38NO2.Na. It is known for its unique properties as an anti-atherosclerotic and hypolipidemic agent. This compound is a peroxisome proliferator that operates independently of peroxisome proliferator-activated receptor alpha (PPARα), making it distinct from other compounds in its class .

Chemical Reactions Analysis

Cetaben sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols.

Scientific Research Applications

Cetaben sodium has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study peroxisome proliferation and its effects on cellular metabolism. In biology, this compound has been shown to inhibit cholesterol synthesis in human hepatoma Hep-G2 cells, leading to reversible changes in Golgi morphology . In medicine, it is investigated for its potential as an anti-atherosclerotic agent due to its ability to raise peroxisomal enzymes such as acyl-CoA oxidase, glycerone-phosphate acyltransferase, D-amino-acid oxidase, catalase, and urate oxidase . Industrial applications may include its use in the development of new hypolipidemic drugs.

Mechanism of Action

The mechanism of action of cetaben sodium involves its role as a peroxisome proliferator. It specifically affects peroxisomes without negatively influencing the processes of peroxisome biogenesis . This compound raises the levels of peroxisomal enzymes, which play a crucial role in lipid metabolism. The molecular targets and pathways involved include acyl coenzyme A:cholesterol acyltransferase 1 (ACAT1), which is inhibited by this compound, leading to reduced cholesterol synthesis .

Comparison with Similar Compounds

Cetaben sodium is unique compared to other similar compounds due to its PPARα-independent mechanism of action. Similar compounds include clofibrate and other fibrates, which are also hypolipidemic agents but operate through PPARα activation . Unlike these compounds, this compound does not affect mitochondrial enzymes but specifically raises peroxisomal enzymes, making it a distinct and valuable compound for research and therapeutic applications .

Conclusion

This compound is a unique and valuable compound with significant potential in scientific research and therapeutic applications. Its distinct mechanism of action and ability to raise peroxisomal enzymes make it a promising candidate for further study and development in the fields of chemistry, biology, medicine, and industry.

Properties

CAS No.

64059-66-1

Molecular Formula

C23H38NNaO2

Molecular Weight

383.5 g/mol

IUPAC Name

sodium;4-(hexadecylamino)benzoate

InChI

InChI=1S/C23H39NO2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(17-19-22)23(25)26;/h16-19,24H,2-15,20H2,1H3,(H,25,26);/q;+1/p-1

InChI Key

RIEGDRWQKNITRV-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)[O-].[Na+]

Key on ui other cas no.

64059-66-1

Related CAS

55986-43-1 (Parent)

Synonyms

4-(hexadecylamino)benzoic acid
4-(hexadecylamino)benzoic acid, monosodum salt
Benzoic acid, 4-(hexadecylamino)-, monosodium salt
cetaben
cetaben, monosodium salt
p-hexadecylaminobenzoate sodium
sodium 4-(hexadecylamino)benzoate
sodium p-hexadecylaminobenzoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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